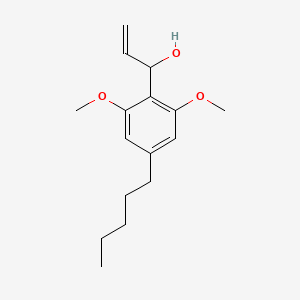

1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol

Description

Properties

Molecular Formula |

C16H24O3 |

|---|---|

Molecular Weight |

264.36 g/mol |

IUPAC Name |

1-(2,6-dimethoxy-4-pentylphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C16H24O3/c1-5-7-8-9-12-10-14(18-3)16(13(17)6-2)15(11-12)19-4/h6,10-11,13,17H,2,5,7-9H2,1,3-4H3 |

InChI Key |

WCIYVVBNEMEVFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)OC)C(C=C)O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol involves the use of 3-Chloro-2-methyl-1-propene as a starting material. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of cannabinoids, which are studied for their various chemical properties.

Biology: The compound is involved in the study of nucleic acid precursors, which are important for understanding cellular processes and developing cancer therapies.

Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antioxidative properties.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxy-4-pentylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its derivatives may activate cannabinoid receptors, leading to various physiological effects . The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Prop-2-en-1-ol Derivatives

The prop-2-en-1-ol group is a recurring motif in several compounds. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations :

- Aromatic Substituent Effects: The bromothiophen-chlorophenyl derivative (327.61 g/mol) crystallizes in a non-planar arrangement, with a dihedral angle of 13.2° between the thiophene and benzene rings . Pyridinyl-indolyl substituents (as in ) enable participation in transition metal-catalyzed reactions, suggesting that the dimethoxy-pentylphenyl group may similarly modulate reactivity in catalytic systems.

Functional Group Contributions :

- The hydroxyl group in prop-2-en-1-ol derivatives facilitates hydrogen bonding, as seen in the crystal structure of the bromothiophen-chlorophenyl analogue, where molecules stack along the a-axis with intermolecular spacing of 3.925 Å .

- Methoxy groups (as in the target compound and Cinnamomum derivatives ) may enhance stability against oxidation compared to hydroxyl groups.

Crystallographic and Computational Insights

- Crystal Packing: The bromothiophen-chlorophenyl analogue crystallizes in the orthorhombic space group Pcm21b with unit cell parameters a = 3.9247 Å, b = 11.549 Å, c = 28.111 Å .

- Hydrogen Bonding : Etter’s graph-set analysis could predict hydrogen-bonding patterns, critical for understanding aggregation behavior in solids or solutions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,6-dimethoxy-4-pentylphenyl)prop-2-en-1-ol, and how can reaction conditions be optimized?

- Methodology : Utilize Claisen-Schmidt condensation between 2,6-dimethoxy-4-pentylacetophenone and formaldehyde in a basic medium (e.g., 40% KOH in ethanol). Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting temperature (25–40°C) and stoichiometry. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients .

- Key Considerations : Control regioselectivity by steric hindrance from the pentyl and methoxy groups. Confirm purity via melting point analysis and GC-MS (e.g., HP-5MS column, 1703.8 retention index) .

Q. How can the crystal structure and intermolecular interactions of this compound be determined experimentally?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Solve structures via direct methods (SHELXS) and refine using SHELXL. Analyze hydrogen bonding with Mercury software, calculating bond distances (e.g., 3.925 Å for π-π stacking) and angles (e.g., 13.2° dihedral between aromatic planes) .

- Validation : Cross-validate with powder XRD to detect polymorphism. Report R-factors (e.g., R1 < 0.062) and thermal parameters (e.g., Uiso for H-atoms = 1.2Ueq(C)) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use NMR (400 MHz, CDCl3) to identify allylic protons (δ 5.2–6.1 ppm) and methoxy groups (δ 3.8–3.9 ppm). Confirm conjugation via UV-Vis (λmax ~250 nm for π→π* transitions). Supplement with FT-IR (C=O stretch at ~1680 cm⁻¹ if ketone intermediates exist) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to map frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. Simulate NMR chemical shifts with GIAO approximation and compare with experimental data. Use UCSF Chimera to visualize charge distribution and reactive sites .

- Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., methoxy-directed para substitution) .

Q. How can researchers resolve contradictions in crystallographic data between similar compounds?

- Methodology : Conduct Rietveld refinement to compare experimental and simulated XRD patterns. Analyze packing motifs (e.g., herringbone vs. columnar stacking) using PLATON. For twin-law violations, apply TWINABS to correct intensity data .

- Case Study : Address discrepancies in dihedral angles (e.g., 13.2° vs. 8.5° in analogous structures) by evaluating torsional strain from pentyl substituents .

Q. What strategies are effective for studying hydrogen-bonding networks and their impact on solid-state properties?

- Methodology : Apply graph-set analysis (Etter’s notation) to categorize motifs (e.g., for dimeric O–H···O bonds). Use Hirshfeld surfaces (CrystalExplorer) to quantify contact contributions (e.g., H···H = 65%, O···H = 25%). Correlate with thermal stability via TGA-DSC (decomposition >300°C) .

Q. How can molecular docking elucidate potential biological interactions of this compound?

- Methodology : Dock the compound into protein targets (e.g., cytochrome P450) using AutoDock Vina. Parameterize force fields with GAFF and assign charges via AM1-BCC. Validate binding poses with MD simulations (NAMD, 100 ns) and MM-PBSA free-energy calculations. Compare with bioactivity assays (e.g., MIC for antimicrobial activity) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.